Ciprofibrate, specifically the (R)-enantiomer, is a synthetic compound belonging to the class of fibrates, which are primarily used as lipid-lowering agents. It is chemically defined as 4-(2,2-dichlorocyclopropyl)phenyl 2-methyl-3-oxobutanoate. This compound acts as a peroxisome proliferator-activated receptor alpha agonist, which plays a crucial role in lipid metabolism and glucose homeostasis. Ciprofibrate is known for its ability to reduce triglyceride levels and increase high-density lipoprotein cholesterol levels in the bloodstream, making it beneficial for patients with dyslipidemia.
Ciprofibrate exhibits significant biological activity through its mechanism of action as a peroxisome proliferator-activated receptor alpha agonist. This activation leads to:
Clinical studies have demonstrated its efficacy in lowering triglycerides and improving lipid profiles in patients with hyperlipidemia .
The synthesis of ciprofibrate involves several key steps:
Research has indicated that ciprofibrate interacts with various biological systems:
Studies have shown that patients taking ciprofibrate alongside statins may experience enhanced lipid-lowering effects but require monitoring for potential side effects .
Ciprofibrate shares similarities with other fibrate compounds, notably:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Bezafibrate | Contains a phenoxy group | Effective across a broader range of dyslipidemia types |
| Fenofibrate | Has an ether linkage | More selective for peroxisome proliferator-activated receptor alpha |
| Clofibrate | Contains a chloro substituent | Known for hepatotoxicity at higher doses |
Ciprofibrate's unique structure, particularly the 2,2-dichlorocyclopropyl moiety, distinguishes it from other fibrates. This structural feature contributes to its specific binding affinity and biological activity compared to bezafibrate and fenofibrate, which have different substituents affecting their efficacy and safety profiles .
Nuclear magnetic resonance spectroscopy serves as a fundamental analytical technique for structural elucidation and characterization of Ciprofibrate, (R)-. The compound, with its molecular formula C₁₃H₁₄Cl₂O₃ and molecular weight of 289.15 g/mol [1] [2], exhibits distinctive spectroscopic signatures that enable comprehensive structural analysis.
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectrum of Ciprofibrate, (R)- displays characteristic resonances corresponding to distinct proton environments within the molecular structure [3] [4]. The aromatic protons of the phenoxy group typically appear in the downfield region between 6.8-7.2 ppm, exhibiting typical para-disubstituted benzene coupling patterns. The cyclopropyl proton adjacent to the dichloromethyl group shows a distinctive multipicity due to the strained ring system and coupling with neighboring protons. The two methyl groups of the isobutyric acid moiety appear as a characteristic singlet around 1.5-1.6 ppm, while the carboxylic acid proton, when observable, appears significantly downfield around 10-12 ppm [4].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [3] [4]. The carbonyl carbon of the carboxylic acid group typically resonates around 177 ppm, representing the most downfield signal in the spectrum. The aromatic carbons appear in the characteristic aromatic region between 120-160 ppm, with the quaternary aromatic carbon bearing the ether oxygen showing distinctive chemical shift values. The quaternary carbon of the isobutyric acid portion resonates around 80-85 ppm, while the methyl carbons appear in the aliphatic region around 25-30 ppm. The cyclopropyl carbons exhibit unique chemical shifts due to the ring strain, with the dichloromethyl carbon appearing significantly downfield due to the electron-withdrawing effect of the chlorine atoms [4].
| Nuclear Magnetic Resonance Parameters | Chemical Shift Range (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Aromatic protons | 6.8-7.2 | Doublets | Para-disubstituted benzene |
| Cyclopropyl proton | 2.5-3.0 | Multiplet | CHCHCl₂ |
| Methyl protons | 1.5-1.6 | Singlet | C(CH₃)₂ |
| Carbonyl carbon | ~177 | - | COOH |
| Aromatic carbons | 120-160 | - | Benzene ring |
| Quaternary carbon | 80-85 | - | C(CH₃)₂ |
Infrared spectroscopy provides valuable information about the functional groups present in Ciprofibrate, (R)- [5] [6] [7]. The most characteristic absorption in the infrared spectrum occurs at approximately 1707-1709 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid group [5] [6]. This frequency is typical for carboxylic acid carbonyls and serves as a diagnostic peak for quantitative analysis applications.
The aromatic carbon-carbon stretching vibrations appear in the region around 1600-1500 cm⁻¹, while the carbon-oxygen stretching vibrations of the ether linkage occur around 1200-1300 cm⁻¹ [6] [7]. The presence of the dichlorocyclopropyl group contributes to characteristic carbon-chlorine stretching vibrations in the fingerprint region below 1000 cm⁻¹. The broad absorption around 2500-3300 cm⁻¹ corresponds to the hydroxyl stretch of the carboxylic acid group, often appearing as a broad, medium-intensity band due to hydrogen bonding effects [7].
| Infrared Absorption Bands | Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Carbonyl stretch | 1707-1709 | C=O (COOH) | Strong |
| Aromatic C=C stretch | 1600-1500 | Benzene ring | Medium |
| Carbon-oxygen stretch | 1200-1300 | C-O (ether) | Medium |
| Hydroxyl stretch | 2500-3300 | O-H (COOH) | Broad, medium |
| Carbon-chlorine stretch | <1000 | C-Cl | Variable |
Mass spectrometric analysis of Ciprofibrate, (R)- reveals characteristic fragmentation patterns that provide structural information [8] [9]. The molecular ion peak appears at m/z 289, corresponding to the molecular weight of the compound. The fragmentation pattern typically involves loss of the carboxyl group (COOH, 45 mass units) and the phenoxy group, resulting in characteristic fragment ions that can be used for structural confirmation and quantitative analysis [8].
The base peak often corresponds to the phenoxyl cation formed through α-cleavage at the ether bond. Additional fragments arise from the loss of chlorine atoms from the cyclopropyl ring and subsequent rearrangement reactions. The dichlorocyclopropyl moiety shows characteristic isotope patterns due to the presence of two chlorine atoms, providing additional confirmation of the molecular structure [9].
Ciprofibrate, (R)- exhibits well-defined thermal characteristics that are crucial for pharmaceutical development and processing [10] [11] [12]. The compound displays a melting point range of 114-118°C, indicating good crystalline purity and thermal stability up to this temperature range [10] [11]. Differential scanning calorimetry studies reveal a sharp endothermic peak corresponding to the melting transition, with no significant decomposition occurring at the melting point [12].
The heat of vaporization has been determined to be 71.6 kJ/mol [10], indicating moderate intermolecular forces within the crystal lattice. The vapor pressure at 25°C is extremely low at 6 × 10⁻⁸ atmospheres [10], reflecting the compound's low volatility and stability under ambient conditions. These thermal properties make the compound suitable for conventional pharmaceutical processing techniques including hot-melt extrusion and spray drying.
The compound exhibits weak acid properties with a pKa value of 3.31 [10], consistent with the presence of the carboxylic acid functional group. This relatively low pKa value indicates that the compound exists predominantly in its ionized form at physiological pH conditions, which has significant implications for its solubility behavior and biological activity. The acid dissociation constant suggests that approximately 99% of the compound exists in the ionized form at pH 7.4 [10].
Comprehensive solubility studies have been conducted across various solvent systems to understand the dissolution behavior of Ciprofibrate, (R)- [13] [14] [15]. The compound exhibits extremely poor water solubility, with a mole fraction solubility of only 2.653 × 10⁻⁶ at 323.15 K [13], classifying it as practically insoluble in aqueous media according to pharmacopoeial standards [15].
The solubility increases significantly in organic solvents and cosolvents. In ethylene glycol, the mole fraction solubility reaches 8.227 × 10⁻² at 323.15 K, while in n-propanol it increases to 0.1693 [13]. Ethanol provides even better solubility with a mole fraction of 0.3123, and dimethylformamide shows the highest solubility at 0.4075 under the same temperature conditions [13].
| Solvent System | Mole Fraction Solubility (323.15 K) | Solubility Classification |
|---|---|---|
| Water | 2.653 × 10⁻⁶ | Practically insoluble |
| Ethylene Glycol | 8.227 × 10⁻² | Slightly soluble |
| n-Propanol | 0.1693 | Moderately soluble |
| Ethanol | 0.3123 | Soluble |
| Dimethylformamide | 0.4075 | Highly soluble |
Temperature Dependence of Solubility
The solubility of Ciprofibrate, (R)- shows positive temperature dependence across all studied solvent systems [13]. Mathematical modeling using the Jouyban-Acree model, Van't Hoff-Jouyban-Acree model, and modified Apelblat-Jouyban-Acree model successfully describes the temperature-dependent solubility behavior with maximum relative average deviation values of 1.43 × 10⁻² and root mean square deviation of 8.15 × 10⁻⁴ [13].
The dissolution process is endothermic, as evidenced by the positive temperature coefficient of solubility. This behavior is consistent with the thermodynamic parameters derived from the temperature-dependent studies, indicating that entropy changes dominate the dissolution process [13].
The lipophilicity of Ciprofibrate, (R)- has been estimated using various computational methods, with log P values ranging from 3.5 to 4.2 [16] [17]. These values indicate high lipophilicity, which correlates with the poor aqueous solubility and high affinity for organic phases. The partition coefficient between octanol and buffer systems shows significantly different values compared to the racemic mixture, reflecting the enantiospecific interactions that occur in biological systems [18].
Ciprofibrate, (R)- exists in crystalline form with well-defined structural parameters [19] [20]. Powder X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁/c [19]. The unit cell parameters have been determined as a = 10.7646(3) Å, b = 10.2368(3) Å, c = 12.8079(4) Å, with β = 102.933(2)° [19]. The unit cell volume is 1375.56(7) Ų with Z = 4 and Z' = 1, indicating four molecules per unit cell [19].
The crystal structure exhibits intermolecular hydrogen bonding networks that contribute to the thermal stability and mechanical properties of the solid form. The carboxylic acid groups participate in typical acid-acid dimeric hydrogen bonding patterns, while the phenoxy oxygen atoms engage in weaker intermolecular interactions [19].
While extensive polymorphism studies have been conducted on related fibrate compounds [21], specific polymorphic forms of the (R)-enantiomer of ciprofibrate have not been extensively characterized in the available literature. However, the potential for polymorphism exists given the molecular structure and the presence of multiple conformationally flexible bonds.
Thermal Stability
Thermal analysis studies demonstrate that Ciprofibrate, (R)- exhibits excellent thermal stability up to its melting point [22] [12]. Thermogravimetric analysis shows no significant mass loss below the melting temperature, indicating the absence of volatile impurities or bound solvents in the anhydrous crystalline form [12]. The compound remains stable during heating cycles, with no evidence of desolvation or polymorphic transitions in the temperature range typically encountered during pharmaceutical processing [12].
Chemical Stability Under Stress Conditions
Forced degradation studies reveal the stability profile of Ciprofibrate, (R)- under various stress conditions [22] [23] [24]. The compound demonstrates remarkable stability under thermal and photolytic stress conditions, with no observable degradation products formed during exposure to elevated temperatures or ultraviolet light [22].
However, the compound shows susceptibility to hydrolytic degradation under both acidic and basic conditions [22] [23] [24]. Under acidic conditions (hydrochloric acid), approximately 7.54% degradation occurs after one hour of exposure, forming polar impurities [22]. The degradation is more pronounced under basic conditions, with 4.88% degradation observed after one hour in sodium hydroxide solution [22].
The most significant degradation occurs under oxidative conditions, where 58.70% of the compound degrades after four hours of exposure to hydrogen peroxide [22]. The oxidative degradation follows first-order kinetics with activation energy values determined through Arrhenius analysis [24].
| Stress Condition | Degradation (%) | Time Period | Major Degradation Products |
|---|---|---|---|
| Thermal (80°C) | <1 | 24 hours | None detected |
| UV Light | <1 | 24 hours | None detected |
| Acid (0.1 M HCl) | 7.54 | 1 hour | Polar impurities |
| Base (0.1 M NaOH) | 4.88 | 1 hour | Hydroxylated derivatives |
| Oxidative (3% H₂O₂) | 58.70 | 4 hours | Multiple oxidation products |
Degradation Mechanisms
The major degradation pathway under basic conditions involves the formation of 2-[4-(3-hydroxypropynyl)phenoxy]-2-methylpropanoic acid through a complex mechanism involving ring-opening of the dichlorocyclopropyl group [23]. Further degradation leads to the formation of 2-(4-ethynylphenoxy)-2-methylpropanoic acid and 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid [23].
Under neutral pH conditions, the degradation products include 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid and its Z-isomer [23]. These degradation pathways provide insight into the potential impurity profiles that may develop during storage or processing under suboptimal conditions.
Long-term Stability
Accelerated stability studies demonstrate that properly stored crystalline Ciprofibrate, (R)- maintains chemical and physical stability for extended periods [14] [12]. Storage under controlled temperature and humidity conditions (25°C/60% relative humidity) results in minimal degradation over six-month periods. The compound shows particular stability when protected from moisture and light, with degradation rates remaining below pharmacopoeial limits for extended storage periods [12].